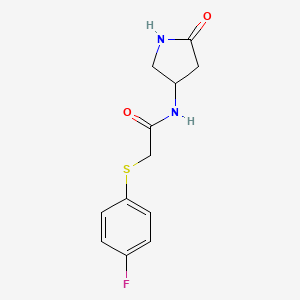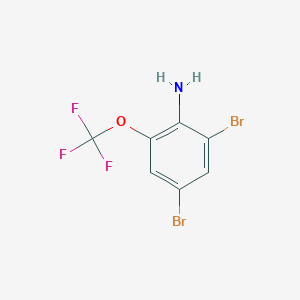
2,4-Dibromo-6-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be achieved by taking 4-trifluoro-methoxyaniline as raw material. In a solvent, inert grinding medium is added, followed by the successive addition of bromine and hydrogen peroxide for the reaction . The reaction is carried out under a whipped state with a stirring velocity of 300~500r/min .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-(trifluoromethoxy)aniline consists of 7 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 334.92 .Chemical Reactions Analysis
2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene, which is used as a ligand to prepare the bis-amido complex of Ti (IV) .Applications De Recherche Scientifique
Synthesis of Other Chemical Compounds
2,4-Dibromo-6-(trifluoromethoxy)aniline can be used as a raw material in the synthesis of other chemical compounds . For example, it can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
Agricultural Applications
This compound can be used in the production of agricultural bactericides . These bactericides can help protect crops from harmful bacteria, thereby increasing crop yield and quality.
Pesticide Production
2,4-Dibromo-6-(trifluoromethoxy)aniline can also be used in the production of pesticide herbicides . These herbicides can help control unwanted plants or weeds in agricultural fields, gardens, or other landscapes.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This research can lead to advancements in medicine, genetics, and biology.
Enantioselective and Diastereoselective Addition Reactions
2,4-Dibromo-6-(trifluoromethoxy)aniline is used in enantioselective and diastereoselective addition reactions . These reactions are important in the field of organic chemistry, particularly in the synthesis of chiral molecules.
Synthesis of Schiff Bases
This compound can be used in the synthesis of novel Schiff bases . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen. They have a wide range of applications, including medicinal chemistry, analytical chemistry, and coordination chemistry.
Safety And Hazards
2,4-Dibromo-6-(trifluoromethoxy)aniline is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAYONMSVJIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trifluoromethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
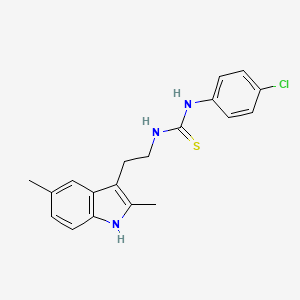
![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)

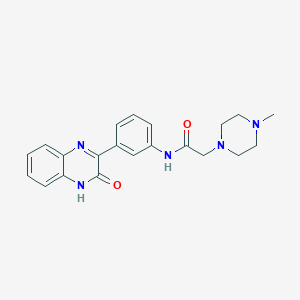
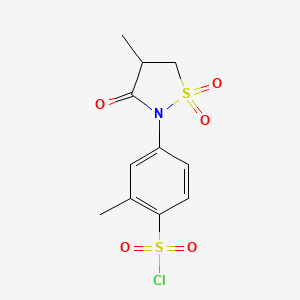
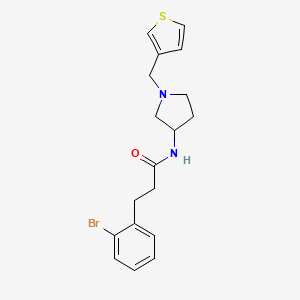
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
